![molecular formula C17H16N2O4S B2454055 (Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid CAS No. 849017-64-7](/img/structure/B2454055.png)
(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also has a thiazolidine-dione group, which is found in some types of medications, such as certain antidiabetic drugs .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
A study by Penthala et al. (2011) elaborated on the synthesis and evaluation of novel analogs, including derivatives structurally related to "(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid" for anticancer properties. The analogs demonstrated potent growth inhibition against melanoma and ovarian cancer cells, highlighting their potential as lead compounds for antitumor agents. This research underscores the therapeutic promise of such compounds in cancer treatment, meriting further exploration for optimization and understanding their mechanism of action Penthala, R. P., Yerramreddy, T. R., & Crooks, P. A. (2011).
Urease Inhibition and Therapeutic Implications
Nazir et al. (2018) conducted a study on indole-based oxadiazole scaffolds, including compounds structurally similar to the one , revealing significant urease inhibitory activity. These findings suggest potential therapeutic applications in treating diseases associated with urease-producing pathogens, illustrating the broad applicability of these compounds beyond their antitumor activity. This work adds another dimension to the utility of such compounds in medical science, encouraging further research into their potential benefits and mechanisms Nazir, M., Abbasi, M., & Aziz‐ur‐Rehman, et al. (2018).
Enzyme Inhibition for Drug Discovery
Research by Smelcerovic et al. (2015) explored the enzyme inhibitory properties of thiazolidin-4-one derivatives, akin to the compound of interest, indicating their potential as inhibitors of xanthine oxidase. This activity is crucial for developing drugs aimed at treating conditions like gout, showcasing the compound's relevance in discovering novel therapeutic agents. The study highlights the importance of such compounds in drug discovery, particularly for diseases where enzyme inhibition can provide relief Smelcerovic, Z., Veljković, A., & Kocic, G., et al. (2015).
Propiedades
IUPAC Name |
4-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-18-10-11(12-5-2-3-6-13(12)18)9-14-16(22)19(17(23)24-14)8-4-7-15(20)21/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,20,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWYQGVKDOAHN-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.